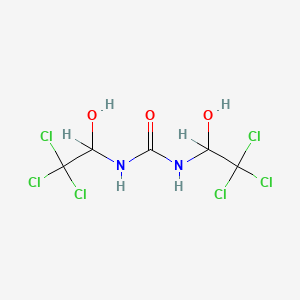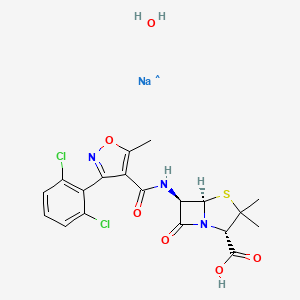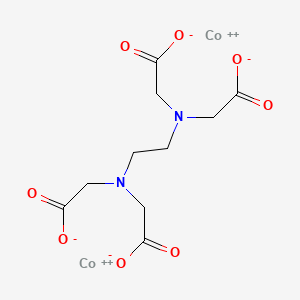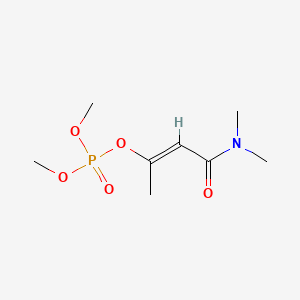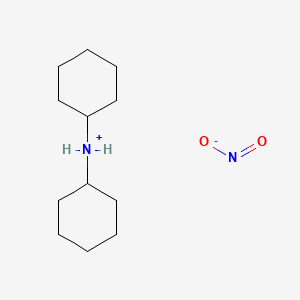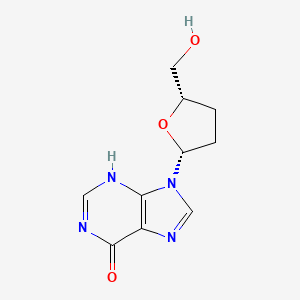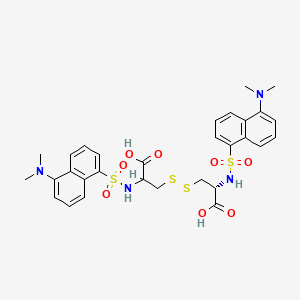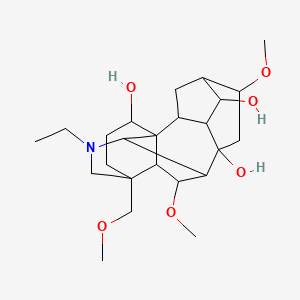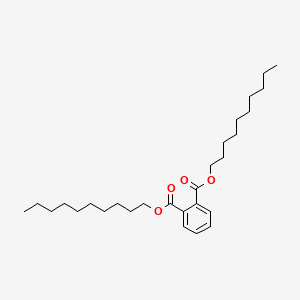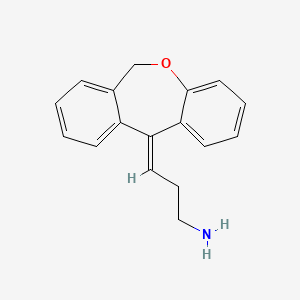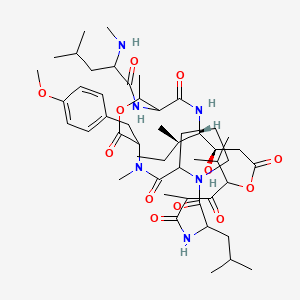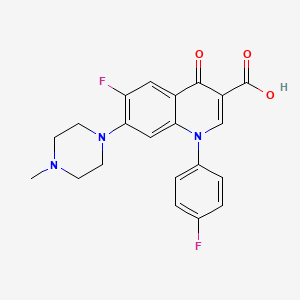
Difloxacina
Descripción general
Descripción
Difloxacina es un antibiótico sintético de fluoroquinolona utilizado principalmente en medicina veterinaria. Es conocido por su actividad bactericida de amplio espectro contra bacterias Gram-negativas y Gram-positivas. This compound funciona interfiriendo con la enzima bacteriana ADN girasa, que es esencial para el mantenimiento y la síntesis del ADN bacteriano .
Aplicaciones Científicas De Investigación
Difloxacina tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
Difloxacina ejerce sus efectos antibacterianos inhibiendo la enzima bacteriana ADN girasa, también conocida como topoisomerasa II. Esta enzima es crucial para la replicación, transcripción y recombinación del ADN. Al inhibir la ADN girasa, la this compound evita que las bacterias mantengan su estructura superhelicoidal del ADN, lo que lleva a la muerte celular .
Análisis Bioquímico
Biochemical Properties
Difloxacin interacts with various enzymes and proteins in the body. It is known to interact with DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication . The nature of these interactions is inhibitory, leading to the prevention of bacterial DNA replication and thus, bacterial growth .
Cellular Effects
Difloxacin exerts its effects on various types of cells, primarily bacterial cells. By inhibiting DNA gyrase and topoisomerase IV, Difloxacin disrupts the process of DNA replication within the bacterial cell . This leads to the cessation of bacterial cell growth and division .
Molecular Mechanism
The molecular mechanism of Difloxacin involves its binding to bacterial DNA gyrase and topoisomerase IV . This binding inhibits the function of these enzymes, preventing the unwinding of bacterial DNA that is necessary for replication . As a result, Difloxacin effectively halts bacterial growth and division .
Temporal Effects in Laboratory Settings
It is known that the effects of Difloxacin are concentration-dependent .
Dosage Effects in Animal Models
The effects of Difloxacin in animal models vary with dosage. While specific dosage effects are not fully documented, it is known that Difloxacin is used in veterinary medicine, suggesting that it is generally safe for use in animals at appropriate dosages .
Metabolic Pathways
As a fluoroquinolone, it is likely metabolized in the liver and excreted via the kidneys .
Transport and Distribution
The transport and distribution of Difloxacin within cells and tissues are not fully documented. As a lipophilic compound, it is likely able to diffuse across cell membranes .
Subcellular Localization
Given its mechanism of action, it is likely localized to the cytoplasm where it can interact with DNA gyrase and topoisomerase IV .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de difloxacina implica varios pasos clave. Inicialmente, se hace reaccionar el 2,4,5-trifluorobenzoilacetato de etilo, [formil-13C]-ortoformiato de trietilo y [15N]-4-fluoroanilina para formar [15N,3-13C]-3-(4-fluoroanilino)-2-(2,4,5-trifluorobenzoil)acrilato de etilo. Este intermedio sufre ciclización y escisión del éster, seguido de reacción con 1-metilpiperazina para producir this compound .
Métodos de producción industrial
La producción industrial de this compound generalmente implica la síntesis a gran escala utilizando la ruta sintética mencionada anteriormente. El proceso está optimizado para un alto rendimiento y pureza, con un control cuidadoso de las condiciones de reacción para garantizar la consistencia y la calidad del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
Difloxacina experimenta diversas reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse en condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en this compound, alterando su actividad.
Sustitución: Las reacciones de sustitución, particularmente en los átomos de flúor, pueden producir diferentes análogos de this compound.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.
Sustitución: Los reactivos de halogenación como el cloro y el bromo se pueden utilizar para reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de N-óxido de this compound, mientras que la reducción puede producir derivados de this compound con grupos funcionales alterados .
Comparación Con Compuestos Similares
Compuestos similares
- Enrofloxacina
- Pradofloxacina
- Ciprofloxacina
- Danofloxacina
Comparación
Difloxacina es única entre las fluoroquinolonas debido a su estructura química específica, que incluye un grupo 4-fluorofenilo. Esta diferencia estructural afecta su farmacocinética y eficacia. Por ejemplo, this compound tiene un espectro de actividad más amplio en comparación con enrofloxacina, pero es menos eficaz que pradofloxacina .
La fototoxicidad de this compound también es más baja en comparación con pefloxacina, otra fluoroquinolona, debido a la presencia del sustituyente voluminoso 1-fluorofenilo .
Propiedades
IUPAC Name |
6-fluoro-1-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N3O3/c1-24-6-8-25(9-7-24)19-11-18-15(10-17(19)23)20(27)16(21(28)29)12-26(18)14-4-2-13(22)3-5-14/h2-5,10-12H,6-9H2,1H3,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCJXYPHIIZEHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
91296-86-5 (hydrochloride) | |
| Record name | Difloxacin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098106173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5048348 | |
| Record name | Difloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98106-17-3 | |
| Record name | Difloxacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98106-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Difloxacin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098106173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Difloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11511 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Difloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z7OO9FNFD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Difloxacin?
A1: Difloxacin, like other fluoroquinolones, exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV [, , , , , ]. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, Difloxacin disrupts these vital processes, ultimately leading to bacterial cell death.
Q2: What is the molecular formula and weight of Difloxacin?
A2: The molecular formula of Difloxacin is C21H21F2N3O3, and its molecular weight is 401.4 g/mol.
Q3: How does the structure of Difloxacin contribute to its activity?
A4: The fluoroquinolone structure of Difloxacin, particularly the fluorine atom at position 6 and the difluorophenyl group at position 1, is crucial for its antibacterial activity [, ]. These structural features enhance its binding affinity for bacterial DNA gyrase and topoisomerase IV.
Q4: Are there any structural modifications of Difloxacin that can impact its activity?
A4: While specific modifications are not extensively discussed in the provided papers, it's important to note that even minor alterations to the fluoroquinolone core structure can significantly impact its potency, spectrum of activity, and pharmacological properties.
Q5: What is known about the stability of Difloxacin in different formulations?
A6: Studies have investigated various formulations of Difloxacin, including injectable solutions, oral solutions, and long-acting formulations like poloxamer 407 gel []. These studies focused primarily on pharmacokinetics and bioavailability, with limited information on long-term stability under various storage conditions.
Q6: How is Difloxacin absorbed, distributed, metabolized, and excreted in different species?
A7: Difloxacin exhibits good absorption following oral, intramuscular, and subcutaneous administration in various species, including chickens, goats, horses, pigs, and fish [, , , , , , , ]. It is widely distributed in the body, achieving therapeutic concentrations in serum, urine, milk, and various tissues [, , , , , , ]. Difloxacin is primarily metabolized in the liver, with glucuronide conjugation being a major metabolic pathway in humans []. Elimination occurs primarily through the renal route, with a relatively long elimination half-life compared to other fluoroquinolones [, , , , , ].
Q7: Does infection influence the pharmacokinetics of Difloxacin?
A8: Yes, experimental infections with bacteria like E. coli and Aeromonas hydrophila have been shown to alter the pharmacokinetics of Difloxacin in various species [, , , ]. These alterations can include changes in absorption, distribution, and elimination rates, potentially impacting its efficacy.
Q8: What are the key PK/PD parameters for Difloxacin?
A9: Key PK/PD parameters include Cmax/MIC (maximum serum concentration/minimum inhibitory concentration) and AUC/MIC (area under the curve/minimum inhibitory concentration) ratios [, ]. Achieving sufficient drug concentrations above the MIC for a specific pathogen is crucial for successful treatment.
Q9: What animal models have been used to evaluate the efficacy of Difloxacin?
A11: Researchers have utilized various animal models, including chickens, goats, pigs, rabbits, and mice, to investigate the efficacy of Difloxacin in treating infections caused by bacteria like Mycoplasma gallisepticum, Escherichia coli, Mannheimia haemolytica, Staphylococcus aureus, and Enterobacter aerogenes [, , , , , ].
Q10: Are there known mechanisms of resistance to Difloxacin?
A13: Like other fluoroquinolones, resistance to Difloxacin can develop through mutations in the genes encoding DNA gyrase and topoisomerase IV, leading to reduced drug binding affinity []. Additionally, efflux pumps that actively expel the drug from bacterial cells can contribute to resistance.
Q11: Does cross-resistance exist between Difloxacin and other fluoroquinolones?
A14: Cross-resistance among fluoroquinolones is a significant concern. Resistance mechanisms, such as target site mutations and efflux pump overexpression, can confer resistance to multiple members of this drug class [].
Q12: What are the potential toxicities associated with Difloxacin?
A15: While Difloxacin generally exhibits a favorable safety profile, potential adverse effects have been observed in preclinical and clinical studies. These include cartilage lesions in young animals [, ], gastrointestinal disturbances, and central nervous system effects [].
Q13: Have there been attempts to develop targeted drug delivery systems for Difloxacin?
A16: Research has explored the development of Difloxacin-loaded gelatin microspheres for lung targeting []. These microspheres aim to improve drug delivery to the lungs, potentially enhancing efficacy and reducing systemic side effects.
Q14: What analytical methods are used to detect and quantify Difloxacin?
A17: Several analytical methods have been employed to determine Difloxacin concentrations in various matrices. These include high-performance liquid chromatography (HPLC) with fluorescence detection [, , , , ], reversed-phase HPLC (RP-HPLC) [, , , ], and flow injection chemiluminescence analysis []. Additionally, microbiological assays have been used to assess Difloxacin concentrations [].
Q15: Are there methods to detect Difloxacin residues in food products?
A18: Yes, researchers have developed and validated RP-HPLC methods specifically for determining Difloxacin residues in different rabbit tissues to ensure food safety and assess withdrawal periods [].
Q16: How were the analytical methods used for Difloxacin validated?
A19: The analytical methods employed in the studies, particularly HPLC and RP-HPLC methods, were validated according to established guidelines, such as those from the United States Pharmacopeia (USP) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals (ICH) [, ]. Validation parameters typically include specificity, linearity, precision, accuracy, sensitivity, repeatability, and robustness.
Q17: How does Difloxacin compare to other fluoroquinolones in terms of efficacy and safety?
A20: Several studies have compared Difloxacin to other fluoroquinolones, such as enrofloxacin, ciprofloxacin, danofloxacin, and marbofloxacin, in treating various bacterial infections [, , , , , ]. While Difloxacin generally exhibits potent activity, its efficacy and safety profile vary depending on the specific pathogen, animal species, and dosage regimen.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



